Dibenzyl N,N-dimethylphosphoramidite
Overview
Description
Synthesis Analysis
The synthesis of dibenzyl N,N-dimethylphosphoramidite involves the reaction of dibenzylamine with suitable phosphorus reagents. It is a crucial step for the generation of highly reactive compounds that can be used in peptide synthesis and modification. The compound has been synthesized through various methods, including the nickel-catalyzed homocoupling of benzyl alcohols, showcasing its versatility and importance in organic synthesis (Perich & Johns, 1988), (Shu et al., 2021).
Molecular Structure Analysis
The molecular structure of dibenzyl N,N-dimethylphosphoramidite and its derivatives have been elucidated using various spectroscopic methods and crystal structure analyses. The studies reveal the detailed geometric and electronic configurations of these compounds, which are pivotal for understanding their reactivity and properties in chemical reactions (Li et al., 2022).
Chemical Reactions and Properties
Dibenzyl N,N-dimethylphosphoramidite participates in a variety of chemical reactions, including the phosphorylation of serine derivatives and peptides. It serves as an effective reagent for introducing phosphate groups into organic molecules, which is a key step in the synthesis of phosphopeptides and related compounds. These reactions are essential for the study of biological processes and the development of pharmaceuticals (Perich & Johns, 1990).
Physical Properties Analysis
The physical properties of dibenzyl N,N-dimethylphosphoramidite, such as solubility, melting point, and stability, are crucial for its handling and application in synthetic procedures. These characteristics are determined by its molecular structure and can affect its reactivity and efficacy as a reagent in organic synthesis.
Chemical Properties Analysis
The chemical properties of dibenzyl N,N-dimethylphosphoramidite, including its reactivity, selectivity, and compatibility with various solvents and reagents, are fundamental to its applications in chemistry. Its ability to act as a phosphitylating agent in the synthesis of glycosyl phosphites and phosphates highlights its importance in the field of carbohydrate chemistry and the synthesis of biologically relevant molecules (Sim et al., 1993).
Scientific Research Applications
Phosphorylation of Serine-Containing Peptides : This compound is used for the efficient 'phosphite-triester' phosphorylation of protected serine derivatives, serine-containing peptides, and resin-bound protected serine-containing peptides (Perich & Johns, 1988).
Reactions with Azido Alcohols : It is involved in reactions with β-, γ-, and δ-azido alcohols, contributing to insights into mechanisms involving intramolecular Staudinger reaction and structure–reactivity relationships (Wu, Bishop, Guo, & Guo, 2019).
Synthesis of Casein-Related Peptides and Phosphopeptides : Dibenzyl N,N-diethylphosphoramidite is suitable for the catalyzed 'phosphite-triester' phosphorylation of protected serine derivatives and peptides (Perich & Johns, 1990).
Synthesis of Glycosyl Phosphites : This compound is used as a phosphitylating reagent in the efficient and convenient synthesis of glycosyl phosphites and phosphates (Sim, Kondo, & Wong, 1993).
Synthesis of Dibenzyls : It assists in the nickel-catalyzed homocoupling of benzyl alcohols, a method to synthesize dibenzyl compounds (Shu, Pan, Guo, & Huang, 2021).
Conversion of Alcohols to Dibenzyl Phosphorotriesters : A general procedure using N,N-diethyl dibenzyl phosphoramidite allows the near-quantitative preparation of alkyl dibenzyl phosphates from primary, secondary, or tertiary alcohols (Perich & Johns, 1987).
Safety And Hazards
Dibenzyl N,N-dimethylphosphoramidite is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJGFHRPXLQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352987 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl N,N-dimethylphosphoramidite | |
CAS RN |
164654-49-3 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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